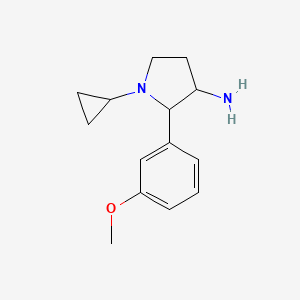

1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNFGRZOJOWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(CCN2C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Biological Activity

1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropyl and methoxyphenyl substituents, which may influence its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine can be represented as follows:

This compound consists of a pyrrolidine ring substituted with a cyclopropyl group and a methoxyphenyl moiety, which may enhance its interaction with biological targets.

Biological Activity Overview

1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Neuroprotective Effects : Investigations into the neuroprotective capabilities of this compound indicate that it may modulate neuroinflammatory processes.

- Anticancer Potential : Recent research has explored the efficacy of this compound in inhibiting cancer cell proliferation.

The biological activity of 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions such as apoptosis and proliferation.

- Receptor Modulation : It potentially acts on neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and mood regulation.

Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyrrolidine derivatives, 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine demonstrated moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine | Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that while the compound exhibits some antimicrobial potential, further optimization may be necessary to enhance its efficacy.

Neuroprotective Studies

Research conducted on the neuroprotective effects of this compound involved in vitro assays using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine significantly reduced cell death and oxidative damage, as measured by assays for reactive oxygen species (ROS) levels.

| Treatment | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| Control | 100 | 1.0 |

| Compound | 85 | 0.5 |

This suggests a protective role against oxidative stress-induced neuronal injury.

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.0 |

Flow cytometry analysis indicated that the compound induced apoptosis in these cell lines by activating caspase pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ in substituent placement, aromatic groups, or additional functional moieties. Key analogs include:

Key Observations:

- Aromatic Group Variations: Replacement of 3-methoxyphenyl with 3-fluorophenyl (as in ) reduces electron-donating effects, altering receptor-binding profiles.

- Functional Group Additions: The methoxymethyl extension in introduces steric bulk, which may hinder target engagement compared to the parent compound.

Pharmacological and Toxicological Profiles

Limited direct pharmacological data are available for 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine. However, inferences can be drawn from structurally related compounds:

- CNS Activity: Pyrrolidine derivatives with aryl substituents (e.g., 3-methoxyphenyl) are frequently explored as serotonin or dopamine receptor modulators. Analogous compounds like ML-3A9 and ML-3H2 (quinoline derivatives) exhibit neuroprotective properties but differ in core structure .

- Toxicity: 1-Cyclopropylpyrrolidin-3-amine (simpler analog) is classified as Category 4 for acute oral toxicity (H302) and causes skin/eye irritation (H315, H319) . The 3-methoxyphenyl variant may exhibit enhanced toxicity due to metabolic activation of the methoxy group.

Preparation Methods

Formation of Donor–Acceptor Cyclopropanes

- Donor–acceptor cyclopropanes are synthesized via Knoevenagel or Corey–Chaykovsky reaction sequences starting from appropriate aldehydes.

- These cyclopropanes bear electron-rich aromatic substituents, such as 3-methoxyphenyl groups, which influence their reactivity and selectivity in subsequent steps.

Reaction with Primary Amines

- The DA cyclopropanes react with primary amines, including substituted anilines or benzylamines, to form acyclic intermediates.

- Lewis acid catalysts such as nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O), yttrium triflate (Y(OTf)3), or zinc triflate (Zn(OTf)2) are employed to promote the nucleophilic ring-opening of the cyclopropane ring.

- Optimal yields (>90%) are achieved using 20 mol% Ni(ClO4)2·6H2O or Y(OTf)3 under mild conditions (room temperature, dichloroethane solvent).

Cyclization to Pyrrolidin-3-amine

- The acyclic intermediates undergo cyclization to form pyrrolidin-3-amine derivatives.

- Cyclization is typically induced by refluxing the reaction mixture in toluene with acetic acid.

- This step can be integrated into a one-pot operation, combining ring-opening and cyclization, enhancing process efficiency.

Reduction and Debenzylation (For Amines)

- For the preparation of 1-cyclopropylalkyl-1-amines, a sequence involving imine formation, reduction to secondary amines, and debenzylation to primary amines is applied.

- The initial condensation involves a compound with a cyclopropyl substituent and a benzyl-protected amine, forming an imine intermediate.

- Reduction is typically carried out using hydride reagents under controlled conditions.

- Debenzylation is performed to liberate the primary amine, completing the synthesis of the target compound.

Reaction Conditions and Solvent Selection

| Step | Catalyst/Condition | Solvent(s) | Temperature | Yield Range |

|---|---|---|---|---|

| Imine formation | Lewis acid (e.g., Ni(ClO4)2) | Iso-propanol, toluene, heptane, THF, 2-MeTHF | Room temperature | High (>90%) |

| Reduction | Hydride reagents | Suitable polar solvents | Mild conditions | High |

| Debenzylation | Hydrogenolysis or acidic | Various (depends on method) | Ambient to reflux | High |

| Cyclization | Acetic acid reflux | Toluene | Reflux (~110 °C) | Moderate to good |

Preferred solvents for the condensation step include iso-propanol, toluene, heptane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF).

Research Findings and Yield Data

- The nickel perchlorate-catalyzed reaction of DA cyclopropanes with anilines or benzylamines typically proceeds with good to excellent yields, often exceeding 70-90% for the acyclic intermediates.

- Subsequent cyclization and functional group transformations yield pyrrolidin-3-amine derivatives in overall yields around 70%, considering multistep sequences.

- Electron-rich aromatic substituents such as the 3-methoxyphenyl group enhance reactivity but may also lead to side reactions; thus, reaction times and conditions must be optimized carefully.

- The stereochemistry of chiral centers is retained or inverted predictably depending on the mechanism (SN2-like ring opening), allowing for the preparation of optically active compounds.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1. DA Cyclopropane Synthesis | Knoevenagel/Corey–Chaykovsky reactions | Aldehydes, sulfur ylides | Standard organic synthesis | Precursor for pyrrolidine formation |

| 2. Imine Formation | Condensation of cyclopropyl intermediate with amine | Lewis acids (Ni(ClO4)2, Y(OTf)3) | Room temp, iso-propanol/toluene | High yield, key step for ring opening |

| 3. Reduction | Conversion of imine to secondary amine | Hydride reagents | Mild, controlled conditions | Prepares amine for final debenzylation |

| 4. Debenzylation | Removal of benzyl protecting group | Hydrogenolysis/acidic conditions | Ambient to reflux | Yields primary amine |

| 5. Cyclization | Formation of pyrrolidine ring | Acetic acid reflux | Reflux in toluene | One-pot possible, moderate to good yield |

Q & A

Q. How do the cyclopropyl and methoxyphenyl groups influence reactivity in derivatization reactions?

- Answer : Cyclopropyl’s ring strain enhances reactivity in ring-opening reactions. Methoxy’s electron-donating effect directs electrophilic substitution. Hammett plots and electrostatic potential maps elucidate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.